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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in
both normal physiological functions and in pathological conditions such as tumor growth and
metastasis. The tube formation assay is a widely used in vitro method to assess the angiogenic
potential of endothelial cells and to screen for compounds that may inhibit or stimulate this
process. This document provides a detailed protocol for conducting a tube formation assay
using Human Umbilical Vein Endothelial Cells (HUVECSs) and outlines the application of SB-
633825, a potent inhibitor of the TIE2, LOK (STK10), and BRK receptor tyrosine kinases, as an
anti-angiogenic agent.

SB-633825 is an ATP-competitive inhibitor with high affinity for TIE2 (IC50 = 3.5 nM), and also
targets LOK (STK10) and BRK with IC50 values of 66 nM and 150 nM, respectively[1]. By
inhibiting these key kinases involved in angiogenic signaling pathways, SB-633825 is a
valuable tool for studying the mechanisms of angiogenesis and for the development of anti-
angiogenic therapies.

Mechanism of Action of SB-633825

SB-633825 exerts its anti-angiogenic effects by inhibiting key signaling pathways crucial for
endothelial cell migration, proliferation, and differentiation. Its primary target, TIE2 (tyrosine
kinase with immunoglobulin-like and EGF-like domains 2), is a receptor tyrosine kinase
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predominantly expressed on endothelial cells. The binding of its ligands, angiopoietin-1 (Angl)
and angiopoietin-2 (Ang2), to TIE2 triggers downstream signaling cascades, including the
PI3K/Akt and MAPK pathways, which are essential for vessel assembly and maturation. By
blocking the ATP-binding site of TIE2, SB-633825 prevents its autophosphorylation and the
subsequent activation of these pro-angiogenic pathways.

Additionally, SB-633825 inhibits LOK (STK10) and BRK (PTK®6), kinases that are also
implicated in cellular processes that can contribute to angiogenesis.

Experimental Protocols

This section details the step-by-step methodology for performing a tube formation assay with
HUVECSs and for evaluating the inhibitory effect of SB-633825.

Materials and Reagents
o Human Umbilical Vein Endothelial Cells (HUVECS)

o Endothelial Cell Growth Medium (e.g., EGM-2)

» Fetal Bovine Serum (FBS)

o Basement Membrane Matrix (e.g., Matrigel® or Cultrex® BME)
o SB-633825 (stock solution prepared in DMSO)

e Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

e Trypsin-EDTA solution

e 96-well tissue culture plates

o Calcein AM (for fluorescent visualization)

 Inverted microscope with imaging capabilities

Experimental Workflow Diagram

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15541021?utm_src=pdf-body
https://www.benchchem.com/product/b15541021?utm_src=pdf-body
https://www.benchchem.com/product/b15541021?utm_src=pdf-body
https://www.benchchem.com/product/b15541021?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Applicat?qn

Check Availability & Pricing

~

Preparation

Prepare HUVEC Prepare SB-633825
suspension dilutions

Thaw Matrigel
on ice

Coat 96-well plate
with Matrigel

Incubate at 37°C
to solidify

'

\

Experiment
y

Seed HUVECs onth

Matrigel

)

Add SB-633825 or
vehicle control

\
4 Ana sis

Stain with Calcein AM
(optional)
Image acquisition via
microscopy

Quantify tube formation
(length, branches, loops)
N J

Incubate for 4-18 hours
at 37°C
J
\

Click to download full resolution via product page

Experimental workflow for the tube formation assay with SB-633825.
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Step-by-Step Protocol

o Preparation of Matrigel-Coated Plates:
1. Thaw the basement membrane matrix (e.g., Matrigel) on ice overnight at 4°C.

2. Using pre-chilled pipette tips, add 50 pL of the thawed Matrigel to each well of a pre-chilled
96-well plate.

3. Ensure the entire surface of each well is evenly coated.
4. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
o Cell Preparation and Seeding:
1. Culture HUVECSs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
2. Harvest the cells using Trypsin-EDTA and neutralize with medium containing FBS.

3. Centrifuge the cell suspension and resuspend the pellet in a basal medium (e.g., EBM-2)
with a reduced serum concentration (e.g., 2% FBS).

4. Count the cells and adjust the concentration to 1-2 x 1075 cells/mL.
o Treatment with SB-633825:

1. Prepare a dilution series of SB-633825 in the same reduced-serum medium used for cell
suspension. Based on the IC50 values for its target kinases, a starting concentration
range of 1 nM to 1 uM is recommended. A vehicle control (DMSO) at the same final
concentration as in the highest SB-633825 treatment should be included.

2. Mix the HUVEC suspension with the different concentrations of SB-633825 or the vehicle
control.

e |ncubation:

1. Gently add 100 pL of the cell suspension containing the treatments to each Matrigel-
coated well.
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2. Incubate the plate at 37°C in a humidified incubator with 5% CO?2 for 4 to 18 hours. The
optimal incubation time should be determined empirically, but tube formation is typically
observed within this timeframe.

 Visualization and Imaging:

1. After incubation, carefully remove the medium from the wells without disturbing the
delicate tube-like structures.

2. For fluorescent imaging, gently wash the cells with PBS and then incubate with Calcein
AM solution (e.g., 2 pug/mL in PBS) for 30 minutes at 37°C.

3. Acquire images of the tube networks using an inverted microscope. Capture several
images from different areas of each well for representative analysis.

e Quantification of Tube Formation:

1. The extent of tube formation can be quantified using image analysis software (e.g.,
ImageJ with the Angiogenesis Analyzer plugin).

2. Commonly measured parameters include:

Total tube length: The sum of the lengths of all tube segments.

Number of nodes/junctions: The points where three or more tubes intersect.

Number of branches: The individual segments of the tube network.

Number of loops/meshes: The enclosed areas within the tube network.

Data Presentation

The quantitative data obtained from the image analysis should be summarized in a clear and
structured table to facilitate comparison between different treatment groups.
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Total Tube
Length (pm)

Treatment
Concentration

Number of
Nodes

Number of
Branches

Number of
Loops

Vehicle Control
(DMSO)

SB-633825 (e.g.,
1 nM)

SB-633825 (e.g.,
10 nM)

SB-633825 (e.g.,
100 nM)

SB-633825 (e.g.,
1 uM)

Data should be presented as mean * standard deviation (SD) or standard error of the mean

(SEM) from at least three independent experiments.

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway inhibited by SB-633825.
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Simplified TIE2 signaling pathway and the inhibitory action of SB-633825.

Conclusion
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The tube formation assay is a robust and valuable tool for assessing the anti-angiogenic
potential of compounds like SB-633825. By following this detailed protocol, researchers can
effectively evaluate the inhibitory effects of SB-633825 on endothelial cell tube formation and
quantify its potency. This information is crucial for advancing our understanding of
angiogenesis and for the development of novel cancer therapeutics. It is recommended that the
optimal concentration of SB-633825 and incubation times be empirically determined for specific
cell types and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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